molecular formula C17H20N2O2 B4738337 N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea

N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea

Cat. No.: B4738337
M. Wt: 284.35 g/mol
InChI Key: LSBYOOYRUKWWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-N’-(3-phenylpropyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxy group attached to a phenyl ring and a phenylpropyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Aromatic Substitution Reaction:

      Starting Materials: 2-methoxyaniline and 3-phenylpropyl isocyanate.

      Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

      Procedure: 2-methoxyaniline is reacted with 3-phenylpropyl isocyanate in the presence of a base such as triethylamine to form N-(2-methoxyphenyl)-N’-(3-phenylpropyl)urea.

  • Industrial Production Methods:

      Large-Scale Synthesis: The industrial production of N-(2-methoxyphenyl)-N’-(3-phenylpropyl)urea involves the same basic synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

      Products: Oxidation of the methoxy group can lead to the formation of a hydroxyl group, resulting in N-(2-hydroxyphenyl)-N’-(3-phenylpropyl)urea.

  • Reduction:

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduction of the urea moiety can lead to the formation of corresponding amines.

  • Substitution:

      Reagents and Conditions: Halogenating agents such as bromine or chlorine.

      Products: Substitution reactions can introduce halogen atoms into the aromatic ring, resulting in halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-(2-methoxyphenyl)-N’-(3-phenylpropyl)urea can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology:

    Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its structural features, N-(2-methoxyphenyl)-N’-(3-phenylpropyl)urea is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry:

    Materials Science: This compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: N-(2-methoxyphenyl)-N’-(3-phenylpropyl)urea interacts with specific enzymes by binding to their active sites, thereby inhibiting their activity.

    Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

    N-(2-hydroxyphenyl)-N’-(3-phenylpropyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-methoxyphenyl)-N’-(3-methylpropyl)urea: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness:

    Structural Features: The presence of both methoxy and phenylpropyl groups in N-(2-methoxyphenyl)-N’-(3-phenylpropyl)urea imparts unique chemical and biological properties, distinguishing it from other similar compounds.

    Applications: Its diverse applications in various fields, including medicinal chemistry and materials science, highlight its versatility and importance.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-21-16-12-6-5-11-15(16)19-17(20)18-13-7-10-14-8-3-2-4-9-14/h2-6,8-9,11-12H,7,10,13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBYOOYRUKWWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.